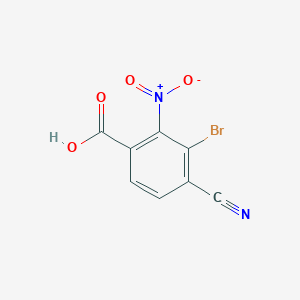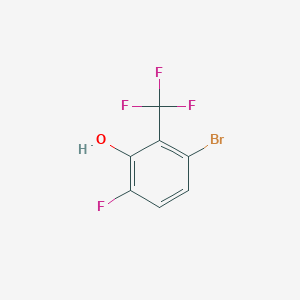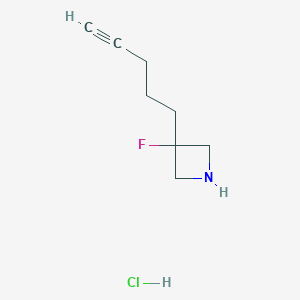
3-氟-3-(戊-4-炔-1-基)氮杂环丙烷盐酸盐
描述
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a fluorinated azetidine derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a fluorine atom and a pent-4-yn-1-yl group attached to the azetidine ring, making it a unique and versatile molecule.
科学研究应用
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride typically involves the following steps:
Fluorination: The starting material, azetidine, undergoes fluorination to introduce the fluorine atom at the 3-position.
Alkylation: The fluorinated azetidine is then alkylated with pent-4-yn-1-yl bromide or chloride to attach the pent-4-yn-1-yl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Reagents like hydrogen (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted azetidines.
作用机制
The mechanism by which 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring can influence the binding affinity and selectivity of the compound towards various receptors and enzymes. The exact mechanism may vary depending on the specific application and biological system.
相似化合物的比较
3-Fluoro-3-(prop-2-yn-1-yl)azetidine hydrochloride
3-Fluoro-3-(but-3-yn-1-yl)azetidine hydrochloride
3-Fluoro-3-(hex-5-yn-1-yl)azetidine hydrochloride
Uniqueness: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is unique due to its specific structural features, such as the pent-4-yn-1-yl group, which differentiates it from other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-fluoro-3-pent-4-ynylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBKXXESVGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


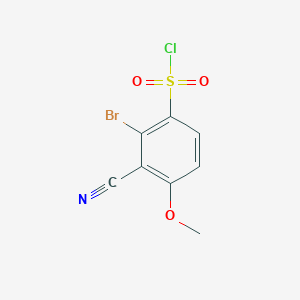
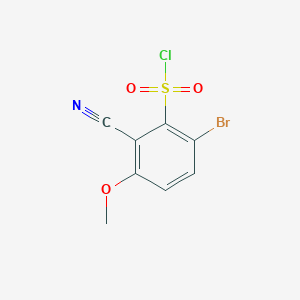
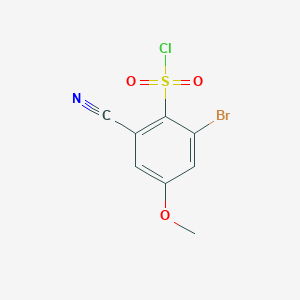
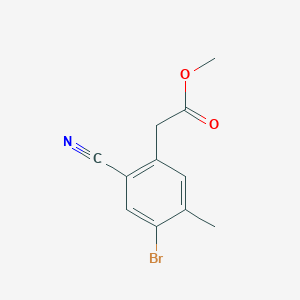
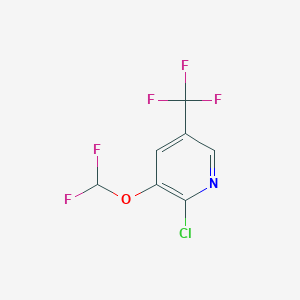
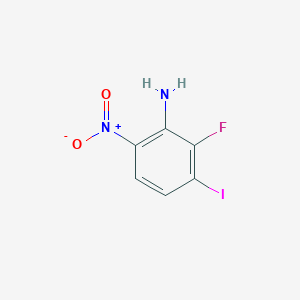
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
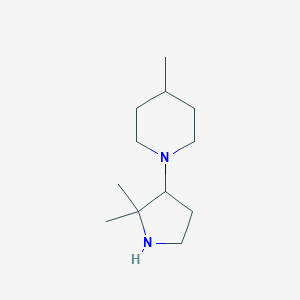
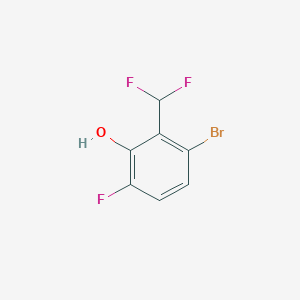
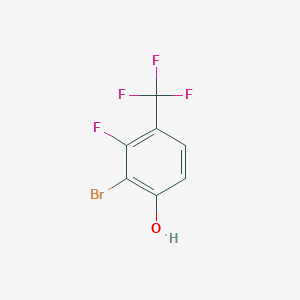
![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
